4-Methyl-1,3-benzodioxole
Overview
Description
4-Methyl-1,3-benzodioxole is a chemical compound with the molecular formula C8H8O2 . It is a derivative of benzodioxole .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C8H8O2 . The molecule consists of a benzene ring with two oxygen atoms forming a dioxole ring, and a methyl group attached to the benzene ring .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 136.148 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 192.9±30.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . The compound has a molar refractivity of 37.2±0.3 cm3, and a polar surface area of 18 Å2 .
Scientific Research Applications
Antitumor Activity
A series of 1,3-benzodioxoles, including 4-Methyl-1,3-benzodioxole derivatives, have been synthesized and evaluated for their antitumor activity. Some derivatives have shown significant tumor growth inhibition activity in vitro against various human tumor cell lines (Micale et al., 2002). Additionally, other studies have synthesized derivatives of 1,3-benzodioxole and assessed their anticancer, antibacterial, and DNA binding potential, identifying compounds with significant anticancer and antibacterial potency (Gupta et al., 2016).
Photocatalytic Preparation
A method for the synthesis of 2-substituted 1,3-benzodioxoles, based on photocatalyzed activation, has been developed. This method offers a convenient way to synthesize potentially bioactive 1,3-benzodioxoles with high yields and minimal interference by benzene ring substituents (Ravelli et al., 2011).
Synthesis for Medical Applications
1,3-Benzodioxole is a critical intermediate in medicine, and its synthesis from catechol through cyclization with dichloromethane has been optimized, yielding a significant overall yield and characterized by various spectroscopic methods (Li Yu, 2006).
Environmental Applications
The use of 1,3-benzodioxole derivatives in environmental contexts has been studied, particularly in water research. The elimination of such compounds in wastewater treatment plants and their omnipresence in surface waters have been observed, highlighting the need for effective removal techniques (Reemtsma et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
4-Methyl-1,3-benzodioxole has been found to interact with several targets. It acts as an agonist of the auxin receptor TIR1 (Transport Inhibitor Response 1), which plays a crucial role in plant growth . Additionally, it has been shown to modulate AMPA receptors, which are involved in excitatory neurotransmission in the central nervous system .
Mode of Action
The compound interacts with its targets in different ways. As an auxin receptor agonist, it enhances root-related signaling responses, promoting root growth in plants . In the context of AMPA receptors, benzodioxole derivatives, including this compound, act as negative allosteric modulators, affecting the receptors’ biophysical gating properties .
Biochemical Pathways
The compound’s interaction with the auxin receptor TIR1 affects the auxin signaling pathway, leading to enhanced root growth . When acting on AMPA receptors, it influences glutamatergic synaptic transmission, which is implicated in various neurological and neurodegenerative diseases .
Pharmacokinetics
Similar benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines
Result of Action
The action of this compound leads to molecular and cellular effects. In plants, it promotes root growth by enhancing root-related signaling responses . In the central nervous system, it modulates AMPA receptor signaling, which could potentially influence the progression of neurological and neurodegenerative diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the action of similar compounds, such as auxin receptor agonists, can be influenced by various environmental factors, including light, temperature, and soil conditions .
Biochemical Analysis
Biochemical Properties
4-Methyl-1,3-benzodioxole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins from arachidonic acid . This inhibition can lead to anti-inflammatory effects. Additionally, this compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines such as HeLa and Hep3B, this compound exhibits cytotoxic effects, leading to cell cycle arrest and apoptosis . This compound also affects the expression of genes involved in cell proliferation and survival, thereby modulating cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate the activity of cytochrome P450 enzymes, leading to changes in the metabolism of various substrates . These interactions result in alterations in gene expression and cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including liver toxicity and oxidative stress . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites in cells. The compound’s metabolism can lead to the formation of reactive intermediates, which may contribute to its biological effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall biological effects.
Properties
IUPAC Name |
4-methyl-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-3-2-4-7-8(6)10-5-9-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INHYNOZJAVXMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174458 | |
Record name | 4-Methyl-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20487-10-9 | |
Record name | 4-Methyl-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20487-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-1,3-benzodioxole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020487109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.848 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Methyl-1,3-benzodioxole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ42K7X4YH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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